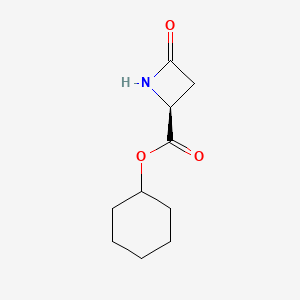
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- is a chiral compound with significant applications in various fields of science. It is an important building block for the synthesis of NMDA receptor antagonists, 3-alkyl-L-aspartic acids, and orally active β-lactam inhibitors . The compound’s unique structure and properties make it a valuable asset in chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- involves several steps. One common method includes the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids to yield γ-amino-α-chlorobutyric acid. This intermediate is then subjected to elimination of hydrogen chloride and cyclization by treatment with barium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are typically based on optimizing the synthetic routes mentioned above. The focus is on achieving high yields and purity while minimizing the use of hazardous reagents and conditions. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
科学的研究の応用
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to enzymes and receptors, influencing their activity. For instance, it acts as an NMDA receptor antagonist by blocking the receptor’s function, which can modulate neurotransmission and reduce excitotoxicity . Additionally, its role as a β-lactam inhibitor involves the inhibition of bacterial cell wall synthesis, making it effective against certain bacterial infections .
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A plant non-protein amino acid homologue of proline with a four-membered ring structure.
L-Azetidine-2-carboxylic acid: An inhibitor of collagen synthesis that causes protein misconstruction when incorporated instead of proline.
Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate: Another derivative used in the synthesis of complex molecules.
Uniqueness
2-Azetidinecarboxylic acid, 4-oxo-, cyclohexyl ester, (S)- stands out due to its specific chiral configuration and the presence of a cyclohexyl ester group. This unique structure enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
155878-42-5 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
cyclohexyl (2S)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c12-9-6-8(11-9)10(13)14-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m0/s1 |
InChIキー |
FAWYKSFTHMDVKL-QMMMGPOBSA-N |
異性体SMILES |
C1CCC(CC1)OC(=O)[C@@H]2CC(=O)N2 |
正規SMILES |
C1CCC(CC1)OC(=O)C2CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



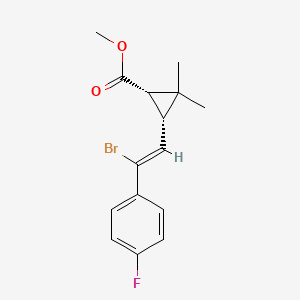

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)


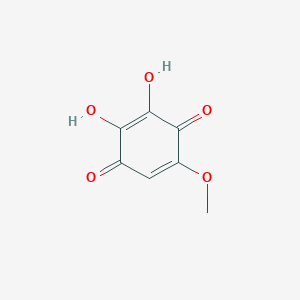
silane](/img/structure/B14266986.png)
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
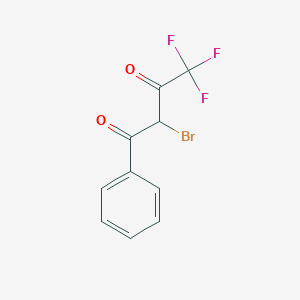
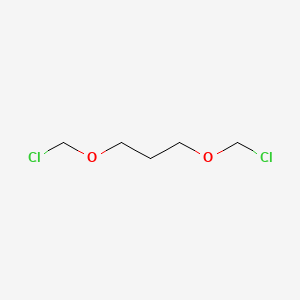
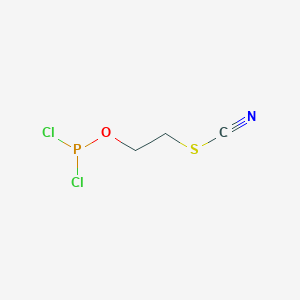
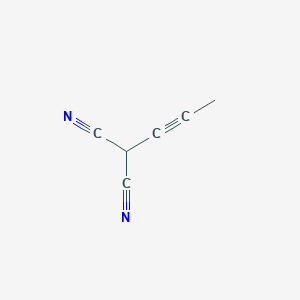
![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)
